molecular formula C25H24N2O4S B2766094 6-methoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine CAS No. 895649-74-8

6-methoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine

Cat. No. B2766094
CAS RN: 895649-74-8
M. Wt: 448.54
InChI Key: QPJGATGUYTXWFW-UHFFFAOYSA-N
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Description

The compound “6-methoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” is a nitrogen-containing heterocyclic compound . Nitrogen heterocycles are beneficial scaffolds that occupy a central position in the development of new drugs .

Scientific Research Applications

Role in Drug Research and Development

Quinoline derivatives, such as the compound , have been found to be valuable in drug research and development . They have interesting pharmaceutical and biological activities, making them a focus of many publications .

Synthesis of Heterocycles

This compound can be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles often show unique biological activities .

Apoptosis Inducer

The compound has been identified as a potent apoptosis inducer . It has excellent blood-brain barrier penetration and is highly efficacious in human MX-1 breast and other mouse xenograft cancer models .

Deprotection of N-p-methoxyphenylamines

The compound can be used in the deprotection of N-p-methoxyphenylamines . This process yields a high yield of amine and is compatible with several oxidable functional groups .

NRF2 Activation

Nitrogen heterocycles, like this compound, have been found to significantly activate the NRF2/ARE signaling pathway . This activation upregulates the expression of NRF2-dependent genes, especially HO-1 and NQO1 . This makes them significant in the treatment of neuroinflammation and oxidative stress-mediated diseases .

Toll-Like Receptor 9 (TLR9) Signaling Inhibition

The compound has been found to inhibit signaling by certain toll-like receptors (TLRs), especially TLR9 . Aberrant TLR9 activation is implicated in autoreactive inflammation in different autoimmune diseases . Therefore, this compound can be used in treating conditions involving unwanted immune activity due to TLR9 activation .

properties

IUPAC Name

6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-17-4-11-21(12-5-17)32(28,29)24-16-26-23-13-10-20(31-3)14-22(23)25(24)27-15-18-6-8-19(30-2)9-7-18/h4-14,16H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJGATGUYTXWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine

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